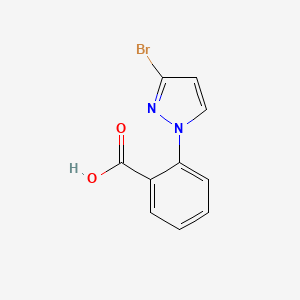
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Coupling with benzoic acid: The brominated pyrazole is coupled with benzoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The benzoic acid moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling reactions: Reagents such as DCC and DMAP are commonly used for coupling reactions.
Major Products Formed
Substitution reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling reactions: Products include larger molecules formed by the coupling of the benzoic acid moiety with other functional groups.
科学研究应用
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that contains a pyrazole ring and a benzoic acid moiety, with a bromine atom attached to the pyrazole ring. The presence of bromine can affect the compound's reactivity and biological activity. Research indicates that compounds containing pyrazole rings possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Potential Applications
This compound and its derivatives have shown potential in inhibiting bacterial growth against strains such as Acinetobacter baumannii and Staphylococcus aureus. The pyrazole and benzoic acid components give these compounds their unique structural features. Specific applications and interaction studies often explore the compound's binding affinity with biological targets.
Antimicrobial Applications
Several compounds with structural similarities to this compound have demonstrated antimicrobial activity. For example, research on novel 1,3-diphenyl pyrazole derivatives has identified compounds exhibiting zones of growth inhibition against Acinetobacter baumannii . One such compound showed activity at a concentration as low as 4 μg/mL .
Other pyrazole derivatives have also demonstrated potent antimicrobial activity. A study on novel 1,3-bis-benzoic acid and trifluoromethyl phenyl-derived pyrazoles revealed that many trifluoromethyl phenyl derivatives are potent growth inhibitors of Gram-positive bacteria and exhibit low toxicity to human cultured cells .
Structural Analogs and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | Bromine substitution on pyrazole | Antimicrobial activity |
| 4-(4-fluoro-1H-pyrazol-1-yl)benzoic acid | Fluorine substitution | Enhanced metabolic stability |
| 4-(4-chloro-1H-pyrazol-1-yl)benzoic acid | Chlorine substitution | Varying antibacterial properties |
| 4-(5-methylpyrazol-1-yl)benzoic acid | Methyl group addition | Potential anti-inflammatory effects |
The specific bromination pattern of this compound contributes to its uniqueness and may result in different biological activities compared to its analogs.
Further Research
作用机制
The mechanism of action of 2-(3-bromo-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The benzoic acid moiety can also contribute to the compound’s overall activity by enhancing its solubility and stability.
相似化合物的比较
Similar Compounds
2-(3-chloro-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a methyl group instead of bromine.
2-(3-nitro-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(3-bromo-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile building block for the synthesis of diverse derivatives.
属性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC 名称 |
2-(3-bromopyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-5-6-13(12-9)8-4-2-1-3-7(8)10(14)15/h1-6H,(H,14,15) |
InChI 键 |
PRGGGSWXICAFMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















